molecular formula C9H11N3O B3199207 2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine CAS No. 1016805-93-8

2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine

Cat. No.: B3199207
CAS No.: 1016805-93-8
M. Wt: 177.2 g/mol
InChI Key: OZVCPSYMAUVHNG-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine is an organic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound features a methoxymethyl group attached to the nitrogen atom at the 2-position and an amine group at the 6-position of the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or formamide under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Amination: The introduction of the amine group at the 6-position can be accomplished through nitration followed by reduction. The nitration of the benzodiazole core can be carried out using nitric acid, and the resulting nitro compound can be reduced to the amine using hydrogenation or a reducing agent like tin(II) chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) to form amines.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of methoxymethyl benzodiazole carboxylic acid.

    Reduction: Formation of 2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine from the nitro precursor.

    Substitution: Formation of halogenated, nitrated, or sulfonated benzodiazole derivatives.

Scientific Research Applications

2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the benzodiazole core’s known activity on the central nervous system.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine depends on its application:

    Medicinal Chemistry: It may act by binding to specific receptors in the brain, modulating neurotransmitter activity, and exerting anxiolytic or sedative effects

Properties

IUPAC Name

2-(methoxymethyl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-5-9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVCPSYMAUVHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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